2,4,5-Trifluoro-3-methoxybenzamide - 112811-64-0

2,4,5-Trifluoro-3-methoxybenzamide

Catalog Number: EVT-439988
CAS Number: 112811-64-0
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From N-phenyltetrachlorophthalimide: This commercially viable process involves fluorination, hydrolysis, decarboxylation, esterification, and methylation, achieving a high purity of 98.3% and an overall yield of 68.3% [].
  • From Tetrafluorophthalic Acid: This method involves reacting tetrafluorophthalic acid or its anhydride with an alcohol (methanol in this case) and a water-soluble base at elevated temperatures []. This results in the formation of 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid. The desired product can be isolated by selective crystallization or other separation techniques.

Pharmaceutical Intermediate:

  • Sitagliptin: This antidiabetic drug utilizes the acid as a crucial building block in its synthesis [, , , , , , ].
  • Marbofloxacin: This veterinary antibiotic utilizes the acid as a starting material in its synthesis [].
  • Gatifloxacin: This fluoroquinolone antibiotic can be synthesized using the acid as a starting material [, ].
  • Lomefloxacin: This fluoroquinolone antibiotic utilizes the acid in the synthesis of a C-8 hydroxyl substituted impurity, which serves as a marker for stability and process consistency [].

2,4,5-Trifluoro-3-methoxybenzoic acid

  • Compound Description: This compound serves as a key starting material in the synthesis of various biologically active compounds, including marbofloxacin [], a veterinary antibiotic, and a photolysis impurity of lomefloxacin []. It's also used in the preparation of novel trisubstituted ethylenes for copolymerization reactions [, , , , ].

N-phenyltetrachlorophthalimide

  • Compound Description: This compound is a starting material used in the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid [].

Triphenylbis(2,4,5-trifluoro-3-methoxybenzoato)antimony(V)

  • Compound Description: This organoantimony compound incorporates two molecules of 2,4,5-trifluoro-3-methoxybenzoate as ligands coordinating to the central antimony atom [].

(n-BuSn(O)O2CC6HF3OCH3)2-n-BuSn(O2CC6HF3OCH3)3]2

  • Compound Description: This compound is a ladder-shaped organotin assembly synthesized using 2,4,5-trifluoro-3-methoxybenzoic acid [].

3-(S)-amino-4-(2,4,5-trifluoro-phenyl)-butyrate

  • Compound Description: This compound is a key intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes [, , , , ]. The paper describes a method for recycling this valuable intermediate.

3-cyano-2,4,5-trifluoro-benzoyl fluoride

  • Compound Description: This compound is a synthetic intermediate used in the preparation of other fluorinated compounds [].

4-Alkoxy-3,5,6-trifluorophthalic acid and 3-Alkoxy-2,4,5-trifluorobenzoic acid

  • Compound Description: These compounds are derivatives of tetrafluorophthalic acid, synthesized for their potential applications [].

3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid

  • Compound Description: This compound is another key intermediate in the synthesis of sitagliptin [].

3-hydroxyl-4-(2,4,5-trifluorophenyl)ethyl butyrate

  • Compound Description: This compound is a chiral intermediate used in the synthesis of sitagliptin [].

4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[l,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-1-(2,4,5-trifluorophényl)- butan-2-amine

  • Compound Description: This compound represents the core structure of sitagliptin, a drug used to treat type 2 diabetes [].

Fluometuron (1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea)

  • Compound Description: This compound is a herbicide studied for its persistence and degradation in soil [].

3-Methoxy-2,4,5-trifluorobenzoic acid

  • Compound Description: This compound is a structural isomer of 2,4,5-trifluoro-3-methoxybenzoic acid, accessible from the same synthetic pathway [].

1-Ethyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a specific C-8 hydroxyl substituted impurity identified during the photochemical decomposition of lomefloxacin [].
  • Compound Description: These compounds are novel trisubstituted ethylenes synthesized using 2,4,5-trifluoro-3-methoxybenzoic acid as a starting material for copolymerization reactions [, , , ].
  • Compound Description: These compounds are acylthiourea derivatives studied for their antipathogenic activity, particularly against bacteria capable of forming biofilms [].

(1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4as,7as)-octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinoline-carboxylic acid

  • Compound Description: This compound is synthesized using ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate as a key intermediate [].

3,4,6-Trifluoro-5-trifluoromethylthiopyridazine, 3,6-difluoro-4,5-bis(trifluoromethylthio)pyridazine, and 3-fluoro-4,5,6-tris(trifluoromethylthio)pyridazine

  • Compound Description: These compounds are trifluoromethylthio derivatives of pyridazine, synthesized and characterized for their physical and spectroscopic properties [].

N-[(2S)-1-({4-[3-(3-chloro-5-methanesulfonamidophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidine-2-yl}amino)propan-2-yl]carbamate and related analogs

  • Compound Description: These compounds represent a series of aminopyrazole derivatives designed and investigated for their potent inhibitory activity against protein kinases [].

(R)-7-[3-amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester

  • Compound Description: This compound is Sitagliptin, a commercially available drug for treating type 2 diabetes. It acts as a DPP-IV inhibitor [].

(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluoro-phenyl)butan-2-amine

  • Compound Description: This compound is Sitagliptin, a commercially available drug for treating type 2 diabetes. The paper describes novel salt forms of Sitagliptin [].

4-oxo-4-{3[(trifluoromethyl)-5,6-dihydrotriazolopyrazin-7(8H)-yl}-1-(2,4,5-trifluorophenyl)butan-2-amine

  • Compound Description: This compound is a key intermediate in the synthesis of Sitagliptin [].

3-Amino-2,4-dihalo-5-fluorobenzoic acids

  • Compound Description: These compounds are novel intermediates used in the synthesis of various nuclear-fluorinated benzoic acid derivatives [].

1-cyclopropyl-6,7-difluoro-8-methoxyl-1,4-dihydro-4-oxoquinline-3-ethyl carboxylate

  • Compound Description: This compound is synthesized using 2,4,5-trifluoro-3-methoxybenzoic acid as a key intermediate [].

β-iodo-α-(hydroxyalkyl)acrylates

  • Compound Description: These compounds are intermediates generated from 2,4,5-trifluoro-, 2-fluoro-, 2-fluoro-5-methoxy- or 2,3,4,5-tetrafluorobenzaldehydes and methyl propiolate in the presence of ZrCl4/Bu4NI, ultimately leading to the synthesis of quinolone antibiotic intermediates [].

Properties

CAS Number

112811-64-0

Product Name

2,4,5-Trifluoro-3-methoxybenzamide

IUPAC Name

2,4,5-trifluoro-3-methoxybenzamide

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13)

InChI Key

VRGBBPYUJDPXBB-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N)F

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.